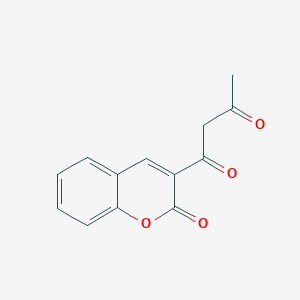
Coumarin, 3-acetoacetyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-acetoacetyl- is a chemical compound that belongs to the coumarin family. It is a yellowish crystalline powder that has a sweet, vanilla-like odor. Coumarin, 3-acetoacetyl- has been widely used in various fields, including medicine, agriculture, and food industry.
Mécanisme D'action
The exact mechanism of action of coumarin, 3-acetoacetyl- is not fully understood. However, it has been proposed that coumarin, 3-acetoacetyl- exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Coumarin, 3-acetoacetyl- has also been shown to inhibit the activity of various enzymes, including COX-2, LOX, and MMPs.
Effets Biochimiques Et Physiologiques
Coumarin, 3-acetoacetyl- has been found to exert various biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. Coumarin, 3-acetoacetyl- has also been found to exhibit antimicrobial activity, which may be useful in the development of new antimicrobial agents. In addition, coumarin, 3-acetoacetyl- has been shown to inhibit tumor cell growth and induce apoptosis, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
Coumarin, 3-acetoacetyl- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, coumarin, 3-acetoacetyl- has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous systems. In addition, coumarin, 3-acetoacetyl- has been found to exhibit some toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on coumarin, 3-acetoacetyl-. One direction is to explore its potential as a therapeutic agent for various diseases. Another direction is to investigate its mechanism of action in more detail. Additionally, the development of new synthesis methods for coumarin, 3-acetoacetyl- may be useful for its wider application in scientific research. Finally, the development of new derivatives of coumarin, 3-acetoacetyl- may lead to the discovery of new compounds with improved biological activities.
Méthodes De Synthèse
Coumarin, 3-acetoacetyl- can be synthesized by a variety of methods, including the Knoevenagel condensation reaction, the Perkin reaction, and the Pechmann reaction. The Knoevenagel condensation reaction involves the reaction of 3-acetoacetyl-2H-chromen-2-one with malonic acid in the presence of a base catalyst. The Perkin reaction involves the reaction of salicylaldehyde with acetic anhydride in the presence of a base catalyst. The Pechmann reaction involves the reaction of phenol with ethyl acetoacetate in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
Coumarin, 3-acetoacetyl- has been widely used in scientific research. It has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Coumarin, 3-acetoacetyl- has also been found to exhibit antitumor and antiviral activities. In addition, coumarin, 3-acetoacetyl- has been used as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
13252-79-4 |
|---|---|
Nom du produit |
Coumarin, 3-acetoacetyl- |
Formule moléculaire |
C13H10O4 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
1-(2-oxochromen-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C13H10O4/c1-8(14)6-11(15)10-7-9-4-2-3-5-12(9)17-13(10)16/h2-5,7H,6H2,1H3 |
Clé InChI |
AZAIGYUDADTJHD-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C1=CC2=CC=CC=C2OC1=O |
SMILES canonique |
CC(=O)CC(=O)C1=CC2=CC=CC=C2OC1=O |
Synonymes |
3-Acetoacetylcoumarin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



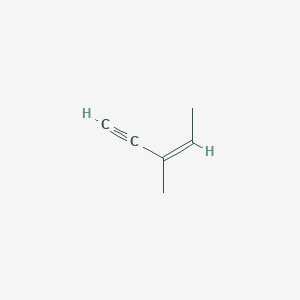
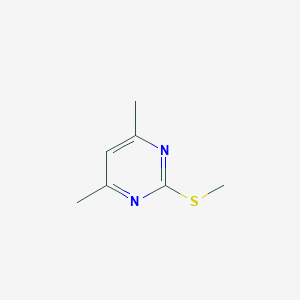
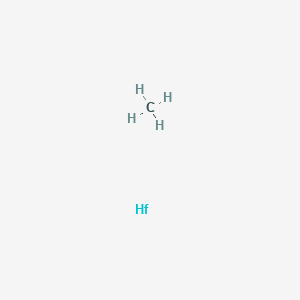
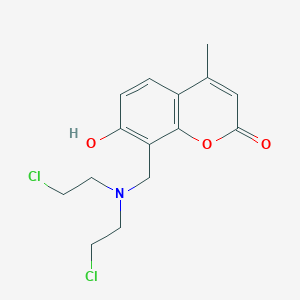
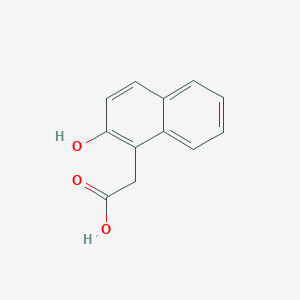
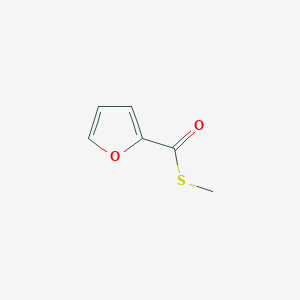
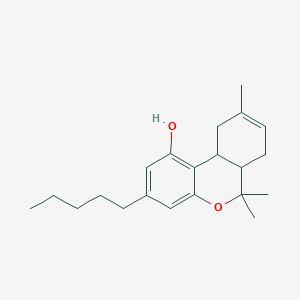
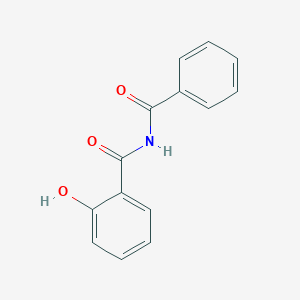
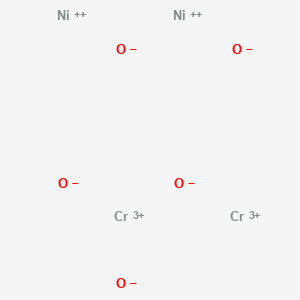

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
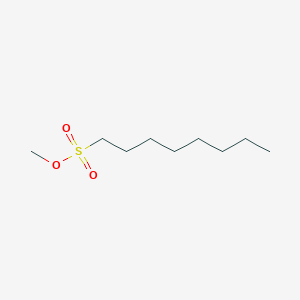
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)